tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
Overview
Description
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a methyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
- tert-butyl N-methyl-N-(3S)-3-methylpyrrolidin-3-yl)carbamate
Comparison:
- tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate lacks the N-methyl group, which can affect its reactivity and biological activity.
- tert-butyl N-methyl-N-(3S)-3-methylpyrrolidin-3-yl)carbamate is a stereoisomer, which can lead to differences in its interaction with chiral environments, such as enzymes and receptors.
The unique combination of functional groups in tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLLGDTKFCKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.